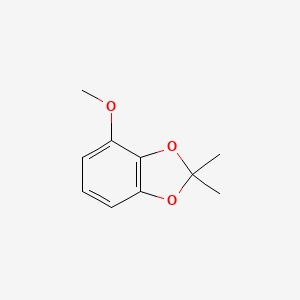

4-Methoxy-2,2-dimethyl-1,3-benzodioxole

Description

Historical Trajectories and Foundational Research on Benzodioxole Chemical Motifs

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, has a rich history rooted in natural product chemistry. evitachem.com The motif is found in a variety of plant-derived compounds, and early research was often driven by the desire to understand the chemical constituents of essential oils and medicinal plants. evitachem.com For instance, safrole, a major component of sassafras oil, is a well-known naturally occurring 1,3-benzodioxole derivative.

Foundational research from the early 20th century focused on the isolation, identification, and synthesis of these natural products. A key synthetic method developed for the 1,3-benzodioxole core involves the condensation of a catechol with a suitable methylene (B1212753) source. researchgate.net This fundamental reaction has been refined over the decades, allowing for the creation of a vast library of derivatives. The discovery that methylenedioxyphenyl compounds could act as synergists for pyrethrum insecticides marked a significant milestone, spurring further investigation into their biochemical interactions, particularly their ability to inhibit cytochrome P-450 enzymes. evitachem.com This body of research laid the groundwork for understanding the electronic nature and reactivity of the benzodioxole ring system.

Architectural Significance of the 1,3-Benzodioxole Core

The 1,3-benzodioxole core is a rigid, bicyclic system that imparts significant structural and electronic features to a molecule. researchgate.net The fusion of the aromatic benzene (B151609) ring with the non-aromatic dioxole ring creates a unique molecular architecture with distinct properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Boiling Point | 172–173 °C |

| Density | 1.064 g/cm³ |

The substituents on the 4-Methoxy-2,2-dimethyl-1,3-benzodioxole molecule profoundly influence its chemical reactivity and physical properties.

Methoxy (B1213986) Group (-OCH₃): The methoxy group at the 4-position is a powerful electron-donating group. It exerts its influence through two main effects:

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the benzene ring through the sigma bond.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This resonance effect is significantly stronger than the inductive effect.

The net result is that the methoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution.

Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups attached to the C2 carbon of the dioxole ring (the acetal (B89532) carbon) have a notable steric and electronic impact.

Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect (+I). The gem-dimethyl group, therefore, slightly increases the electron density in the dioxole portion of the molecule. This substitution also enhances the stability of the acetal group compared to the unsubstituted methylene bridge, making the molecule more resistant to hydrolysis under acidic conditions.

The synthesis of the 2,2-dimethyl-1,3-benzodioxole (B81077) core is typically achieved by reacting a catechol with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), under acidic catalysis. The synthesis of the specific target compound would logically follow from 4-methoxy-pyrogallol or by methylation of the precursor 4-hydroxy-2,2-dimethyl-1,3-benzodioxole.

| Substituent | Position | Primary Effect | Consequence |

|---|---|---|---|

| Methoxy (-OCH₃) | C4 (Aromatic) | Strong Electron Donation (+R > -I) | Activates the aromatic ring towards electrophilic substitution. |

| Gem-Dimethyl (-C(CH₃)₂) | C2 (Dioxole) | Steric Bulk & Weak Electron Donation (+I) | Increases steric hindrance and enhances stability of the dioxole ring. |

Classification and General Characteristics within Heterocyclic Chemistry

This compound is classified as a heterocyclic compound. researchgate.net Specifically, it is a benzofused heterocycle, as it contains a benzene ring fused to a heterocyclic ring system (the 1,3-dioxole).

General characteristics of benzodioxoles include:

Structure: They are bicyclic systems containing oxygen as heteroatoms. researchgate.net

Reactivity: The chemistry of benzodioxoles is a hybrid of their aromatic (benzene) and heterocyclic (dioxole) components. Reactions can occur on the aromatic ring (e.g., electrophilic substitution) or, under certain conditions, involve the dioxole ring.

Physical Properties: Benzodioxoles are generally stable, often liquid or low-melting solids, with solubility in common organic solvents. researchgate.net

The presence of the methoxy group makes this compound an electron-rich aromatic system, suggesting it would be a versatile intermediate in organic synthesis, particularly in reactions requiring an activated benzene ring. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNAGRKBFINRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole and Its Key Analogues

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Ring System

The formation of the 1,3-benzodioxole ring is a critical step in the synthesis of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole and its derivatives. This is typically achieved through the reaction of a catechol or its substituted counterpart with a suitable carbonyl compound or its equivalent.

Cyclization Reactions Involving Catechol and its Derivatives

The reaction of catechols with aldehydes or ketones under acidic conditions is a fundamental method for constructing the 1,3-benzodioxole skeleton. This acid-catalyzed cyclization proceeds through the formation of a hemiacetal or hemiketal, followed by intramolecular dehydration to yield the benzodioxole ring. The choice of the catechol derivative is crucial for introducing substituents onto the aromatic ring. For instance, the synthesis of a hydroxylated precursor to the target molecule utilizes pyrogallol (B1678534), which possesses three hydroxyl groups, allowing for regioselective functionalization.

Ketalization Routes for the Formation of 2,2-Dimethyl-1,3-benzodioxole (B81077) Substructures

A widely employed and efficient method for the synthesis of the 2,2-dimethyl-1,3-benzodioxole substructure is the direct ketalization of a catechol with acetone (B3395972) or an acetone equivalent like 2,2-dimethoxypropane (B42991). This reaction is typically catalyzed by a strong acid, such as hydrogen chloride or p-toluenesulfonic acid. The gem-dimethyl group at the 2-position of the dioxole ring is directly installed during this step.

A representative procedure involves reacting catechol with acetone in the presence of an acid catalyst. For example, hydrogen chloride gas can be introduced into a solution of pyrocatechol (B87986) in acetone to yield 2,2-dimethyl-1,3-benzodioxole. An alternative approach involves the refluxing of a mixture of catechol, acetone, and a catalytic amount of p-toluenesulfonic acid, often with a method to remove the water formed during the reaction to drive the equilibrium towards the product.

The synthesis of the key intermediate, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole, is achieved through the reaction of pyrogallol with 2,2-dimethoxypropane in the presence of an acid catalyst like toluenesulphonic acid. This reaction selectively protects the vicinal diols, leaving one hydroxyl group available for further functionalization.

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| Pyrocatechol | Acetone | Hydrogen Chloride | 2,2-Dimethyl-1,3-benzodioxole |

| Pyrogallol | 2,2-Dimethoxypropane | Toluenesulphonic Acid | 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole |

Regioselective Introduction of Methoxy (B1213986) Functionality

With the 2,2-dimethyl-1,3-benzodioxole core in place, the next crucial step is the regioselective introduction of the methoxy group at the 4-position of the benzene (B151609) ring. This is typically accomplished by the etherification of a pre-installed hydroxyl group.

Etherification and Alkylation Protocols for Aryl Methoxy Group Formation

The conversion of the hydroxyl group in 4-hydroxy-2,2-dimethyl-1,3-benzodioxole to a methoxy group is a standard etherification reaction. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent.

Commonly used methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. nih.govarkat-usa.orgnih.gov The choice of base is critical for the deprotonation of the phenolic hydroxyl group and can range from strong bases like sodium hydride to milder bases such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction.

For instance, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole can be treated with a base like potassium carbonate in a solvent such as DMF, followed by the addition of methyl iodide to yield this compound. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

| Substrate | Base | Methylating Agent | Solvent | Product |

|---|---|---|---|---|

| 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole | Potassium Carbonate | Methyl Iodide | Dimethylformamide (DMF) | This compound |

| 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole | Sodium Hydride | Dimethyl Sulfate | Tetrahydrofuran (THF) | This compound |

Methods for Gem-Dimethyl Group Incorporation at the Dioxole Ring

The incorporation of the gem-dimethyl group at the 2-position of the dioxole ring is a direct consequence of the ketalization strategy employed for the ring formation. As detailed in section 2.1.2, the use of acetone or its synthetic equivalent, 2,2-dimethoxypropane, in the reaction with a catechol derivative directly installs the 2,2-dimethyl functionality. This one-pot reaction is highly efficient and is the most common method for introducing this specific substructure.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Beyond the synthesis of the parent compound, there is considerable interest in developing advanced methods for the preparation of functionalized derivatives of this compound. These derivatives are often sought for various applications in medicinal and materials chemistry.

One approach involves the further modification of the aromatic ring of the benzodioxole system. For example, a 4-methoxybenzo masterorganicchemistry.comdioxole-5-carbaldehyde can be synthesized and subsequently reacted with other molecules to create more complex structures. In one reported synthesis, this carbaldehyde was reacted with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one to form a novel pyrazole (B372694) derivative. iucr.org

Another advanced strategy involves the direct functionalization of the C-H bonds of the benzodioxole ring. For instance, photocatalytic methods have been developed for the C-H gem-difunctionalization of 1,3-benzodioxoles, allowing for the introduction of various functional groups and the construction of complex molecular scaffolds.

Furthermore, the hydroxyl group of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole can be used as a handle to introduce functionalities other than a methoxy group. For example, its reaction with methyl isocyanate in the presence of triethylamine (B128534) leads to the formation of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, a carbamate (B1207046) derivative. nih.gov This demonstrates the versatility of the hydroxylated intermediate in accessing a range of functionalized analogues.

Multi-step Reaction Sequences for Complex Benzodioxole Architectures

The construction of complex benzodioxole structures often necessitates multi-step synthetic pathways. These sequences allow for the gradual assembly of the molecule, providing control over the placement of various functional groups. A common strategy involves the initial formation of a substituted benzodioxole core, followed by further modifications to build more complex architectures.

One illustrative multi-step synthesis begins with 3,4-(methylenedioxy)phenylacetic acid, which is first converted to its methyl ester. nih.gov This ester then undergoes a Friedel-Crafts acylation reaction with various benzoic acid derivatives in the presence of phosphorus pentoxide. The resulting ketoesters can then be hydrolyzed to afford 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivatives. nih.gov This sequence effectively introduces a benzoyl group onto the benzodioxole ring, creating a more complex molecular framework.

Another versatile multi-step approach for synthesizing complex benzodioxole analogues utilizes (6-bromobenzo[d] dtic.mildtic.mildioxol-5-yl)methanol as a starting material. This compound can be converted to the corresponding bromomethyl derivative, which then undergoes nucleophilic substitution with sodium azide (B81097) to yield an azidomethyl intermediate. A subsequent Huisgen 1,3-dipolar cycloaddition with an alkyne (a "click reaction") forms a triazole ring. The final step in this sequence is a Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide variety of substituents onto the benzodioxole core by coupling the bromo-substituted precursor with different boronic acids. This methodology has been successfully employed to generate a library of novel 1,3-benzodioxole derivatives with diverse functionalities.

Table 1: Multi-step Synthesis of a Complex Benzodioxole Analogue

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | (6-bromobenzo[d] dtic.mildtic.mildioxol-5-yl)methanol | CBr4, PPh3, DCM (Appel conditions) | 5-bromo-6-(bromomethyl)benzo[d] dtic.mildtic.mildioxole | 91% |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] dtic.mildtic.mildioxole | NaN3, dry MeOH | 5-(azidomethyl)-6-bromobenzo[d] dtic.mildtic.mildioxole | 88% |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] dtic.mildtic.mildioxole | Phenylacetylene, CuI, MeCN (Huisgen cycloaddition) | 1-((6-bromobenzo[d] dtic.mildtic.mildioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |

| 4 | 1-((6-bromobenzo[d] dtic.mildtic.mildioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Substituted boronic acid, PdCl2(PPh3)2, PPh3, K2CO3, Dioxane (Suzuki-Miyaura coupling) | Complex benzodioxole derivative with a triazole and a new substituent | 33-89% |

Formylation Reactions on Substituted Benzodioxoles

Formylation, the introduction of a formyl group (-CHO), is a key transformation in the synthesis of many benzodioxole derivatives, as it provides a synthetic handle for further functionalization. The Vilsmeier-Haack and Duff reactions are two classical methods employed for the formylation of electron-rich aromatic rings, such as the benzodioxole system.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reagent is a mild electrophile that reacts with activated aromatic compounds. chemistrysteps.com The reaction proceeds via an electrophilic aromatic substitution to form an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.org For instance, 1,3-benzodioxole can be formylated using N-methylformanilide and thionyl chloride (SOCl₂) to produce 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal. sciencemadness.org

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols. wikipedia.org It employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. wikipedia.orgecu.edu The reaction typically favors ortho-formylation with respect to an activating group like a hydroxyl or methoxy group. wikipedia.org While the yields of the Duff reaction can be modest, it offers a useful alternative for the synthesis of hydroxy- or alkoxy-substituted benzaldehydes. ecu.edu For example, the Duff reaction has been applied to various substituted phenols to yield the corresponding salicylaldehydes. ecu.edu Given the electron-donating nature of the substituents on this compound, this reaction could potentially be applied to introduce a formyl group onto its aromatic ring.

Table 2: Formylation Reactions on Benzodioxole and Related Substrates

| Reaction | Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| Vilsmeier-Haack | 1,3-Benzodioxole | N-Methylformanilide, SOCl2, then hydrolysis | 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | Not explicitly stated, but successful synthesis reported. sciencemadness.org |

| Duff Reaction | 4-Substituted Phenols | Hexamethylenetetramine, trifluoroacetic acid | 4-Substituted-2-formylphenols | Moderate to good yields reported. semanticscholar.org |

| Duff Reaction | p-Cresol | Hexamethylenetetramine, acid | Diformylcresol | Possible to achieve diformylation. wikipedia.org |

Chemoenzymatic Synthetic Routes for Benzodioxole Precursors

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations to create novel and sustainable synthetic routes. For the synthesis of benzodioxoles, a key strategy involves the enzymatic production of substituted catechols, which serve as crucial precursors for the formation of the benzodioxole ring.

One prominent chemoenzymatic approach utilizes dioxygenase enzymes. For example, recombinant Escherichia coli strains expressing nitroarene dioxygenases can hydroxylate various substituted nitroaromatic compounds to produce the corresponding catechols. dtic.mil The enzyme catalyzes the incorporation of atmospheric oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol intermediate that spontaneously aromatizes to the catechol. dtic.mil This method allows for the synthesis of highly substituted catechols that can be challenging to produce through traditional chemical methods. dtic.mil

Another important class of enzymes for catechol synthesis is the Rieske iron-containing oxygenases. These enzymes also catalyze the dihydroxylation of aromatic compounds. dtic.mil For instance, bacterial dioxygenase-catalyzed oxidation of monosubstituted benzenes using Pseudomonas putida can produce cis-dihydrodiol metabolites, which can then be converted to 3-substituted catechols through a subsequent chemocatalytic dehydrogenation step using a palladium on carbon (Pd/C) catalyst. researchgate.net

Furthermore, tyrosinase, a copper-containing enzyme, can be used for the ortho-hydroxylation of phenols to yield catechols. nih.gov This enzymatic transformation can be integrated into a one-pot process where the resulting ortho-quinone is simultaneously reduced to the catechol. This approach has been successfully applied to the synthesis of various catechols. nih.gov The use of renewable feedstocks in these biocatalytic processes is also an area of active research, aiming to develop more sustainable methods for the production of valuable chemical intermediates like catechols. mdpi.comresearchgate.net

Table 3: Chemoenzymatic Synthesis of Benzodioxole Precursors (Catechols)

| Enzyme/Biocatalyst | Substrate | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| Nitroarene Dioxygenase (recombinant E. coli) | Substituted Nitroaromatic Compounds | Dihydroxylation | Substituted Catechols | Allows for the synthesis of highly substituted catechols. dtic.mil |

| Dioxygenase (Pseudomonas putida) followed by Pd/C | Monosubstituted Benzenes | cis-Dihydroxylation followed by Dehydrogenation | 3-Substituted Catechols | A two-step chemoenzymatic sequence. researchgate.net |

| Tyrosinase | Phenols | ortho-Hydroxylation | Catechols | Can be performed in a one-pot reaction with in situ reduction of the intermediate quinone. nih.gov |

| Toluene 4-Monooxygenase (Pseudomonas mendocina KR1) | Benzene | Successive Hydroxylations | Phenol (B47542), Catechol, and 1,2,3-Trihydroxybenzene | Demonstrates the potential for multiple enzymatic hydroxylations. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene (B151609) Moiety

The benzene ring of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the methoxy (B1213986) group and the fused 1,3-benzodioxole (B145889) system. Both groups increase the electron density of the aromatic ring through resonance, making it more nucleophilic. vaia.comlibretexts.org

The directing effects of these substituents determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Methoxy Group (-OCH₃) at C4: This is a strongly activating ortho-, para-director. organicchemistrytutor.com It directs incoming electrophiles to position 5 (ortho) and position 7 (para).

1,3-Dioxole (B15492876) Ring (O-C-O): The oxygen atoms of the fused dioxole ring also donate electron density to the aromatic system. The oxygen at position 1 directs ortho (to C7) and para (to C5). The oxygen at position 3 directs ortho (to C4, which is blocked) and para (to C6).

The cumulative effect is a strong activation of positions 5 and 7, which are ortho/para to both activating systems. Position 6 is activated to a lesser extent. Therefore, electrophilic attack is expected to occur predominantly at the C5 and C7 positions. In many cases involving multiple activating groups, a mixture of products is possible, though one isomer may predominate based on steric hindrance and the specific reaction conditions. libretexts.org For instance, in the nitration of related dialkoxybenzenes, regioselectivity is influenced not only by electronic effects but also by solvation and the reaction mechanism, which can sometimes involve single electron transfer (SET) processes. nih.govresearchgate.net

The bromination of the parent 1,3-benzodioxole scaffold has been shown to be highly regioselective, yielding predominantly the 5-bromo derivative. wku.eduresearchgate.net For this compound, the combined directing power of the methoxy and dioxole groups would lead to a complex substitution pattern, likely favoring positions 5 and 7.

| Position on Benzene Ring | Influence of Methoxy Group (at C4) | Influence of Dioxole Oxygens (at C1 & C3) | Overall Predicted Reactivity |

|---|---|---|---|

| C5 | Ortho (Activating) | Para to O1 (Activating) | Highly Favored |

| C6 | Meta (Less Favorable) | Para to O3 (Activating) | Moderately Favored |

| C7 | Para (Activating) | Ortho to O1 (Activating) | Highly Favored |

Intrinsic Reactivity of the 1,3-Dioxole Ring System

The 2,2-dimethyl-1,3-dioxole portion of the molecule is a cyclic ketal, also known as an acetonide. This functional group has a distinct reactivity profile, being generally stable under neutral and basic conditions but labile in the presence of acid.

The primary reaction of the 1,3-dioxole ring is acid-catalyzed hydrolysis, which leads to its cleavage. orgoreview.com This reaction is reversible and is the basis for the use of dioxolanes as protecting groups for 1,2-diols. chemistrysteps.com The mechanism proceeds through several well-established steps: researchgate.net

Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxole ring, converting it into a good leaving group. chemistrysteps.com

Ring Opening: The C-O bond cleaves, and the non-protonated oxygen uses a lone pair to form a double bond with C2, resulting in a resonance-stabilized oxonium ion intermediate. The formation of this intermediate is often the rate-determining step. researchgate.net

Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon of the oxonium ion.

Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal intermediate.

Second Protonation and Cleavage: The remaining original dioxole oxygen is protonated and subsequently eliminated as part of a diol, following attack by the newly formed hydroxyl group to generate a ketone.

In the case of this compound, acid-catalyzed hydrolysis cleaves the ring to yield 3-methoxycatechol (B1210430) and acetone (B3395972).

1,3-Dioxolium salts are five-membered heterocyclic cations that are formally derivatives of the 1,3-dioxole ring. Their formation typically involves the removal of a substituent from the C2 position as an anion. A common pathway is the abstraction of a hydride ion (H⁻) from a C2-hydrogen using a strong Lewis acid or other hydride abstracting agents. nih.gov

However, in this compound, the C2 carbon is quaternary and lacks a hydrogen atom, precluding the possibility of hydride abstraction. Formation of a 1,3-dioxolium salt from this specific substrate is therefore not a facile or common process. Alternative, more synthetically forced pathways, such as the reaction of α-diazo ketones with highly electrophilic acylating reagents, are used to construct the 1,3-dioxolium ring system from acyclic precursors rather than from a pre-existing 2,2-disubstituted dioxole. thieme-connect.de

Stereochemical Aspects of Chemical Transformations

The starting compound, this compound, is an achiral molecule as it possesses a plane of symmetry. Chemical transformations can, however, introduce chirality into the molecule or its products, leading to stereochemical considerations.

Stereocenters can be generated under several circumstances:

Reactions at the Dioxole Methyl Groups: A reaction that functionalizes one of the two methyl groups at the C2 position would generate a new chiral center at C2. For such a reaction to be stereoselective, a chiral reagent or catalyst would be required.

Ring-Opening Reactions: If the dioxole ring is opened and the resulting catechol and ketone fragments are modified in subsequent steps, the stereochemistry of these transformations would be critical to the final product structure.

In cycloaddition reactions involving alkenes with allylic oxygen substituents, the existing stereocenter can direct the facial selectivity of the approaching reagent, a concept that could be relevant if the benzodioxole scaffold were modified to include such features. nih.gov Without pre-existing chirality or the use of chiral reagents, reactions on this achiral substrate will typically result in a racemic mixture if a new stereocenter is formed.

Oxidative and Reductive Transformations of the Benzodioxole Scaffold

The benzodioxole scaffold can undergo both oxidative and reductive transformations, although the 1,3-dioxole ring itself is relatively robust under many conditions.

Oxidative Transformations: The methylenedioxy bridge of 1,3-benzodioxoles is a known target for oxidative metabolism by cytochrome P-450 enzymes. This process often involves hydroxylation at the C2 carbon, followed by ring opening to form a catechol. nih.gov For this compound, direct hydroxylation at C2 is blocked. Oxidation would likely target other parts of the molecule, such as the aromatic ring (under harsh conditions leading to degradation) or the C2-methyl groups. Another oxidative pathway involves the cleavage of the entire dioxole ring to unmask the catechol, a reaction that can be achieved with certain strong oxidizing agents or Lewis acids.

Reductive Transformations: The 1,3-dioxole ring is generally stable to a wide range of reducing agents, including catalytic hydrogenation (which would reduce the benzene ring) and hydride reagents like LiAlH₄ and NaBH₄. This stability is why acetals and ketals are frequently used as protecting groups for carbonyls and diols during reduction reactions. chemistrysteps.com Reductive cleavage of the C-O bonds within the dioxole ring requires harsh conditions, such as treatment with strong Lewis acids in the presence of a hydride source. The aromatic ring can be reduced under conditions like the Birch reduction, although this may also lead to the cleavage of the ether and ketal functionalities.

| Transformation Type | Reagent/Condition | Affected Part of Scaffold | Typical Outcome |

|---|---|---|---|

| Oxidation | Cytochrome P-450 (for unsubstituted C2) | Dioxole Ring (C2) | Ring opening to catechol nih.gov |

| Oxidation | Strong Oxidants (e.g., RuO₄, O₃) | Aromatic Ring | Ring cleavage/degradation |

| Reduction | H₂/Pd, Pt, Ni | Aromatic Ring | Reduction to a cyclohexyl derivative |

| Reduction | LiAlH₄, NaBH₄ | Scaffold | Generally unreactive |

| Reductive Cleavage | Lewis Acid + Hydride Source | Dioxole Ring C-O bonds | Ring opening |

Radical Chemistry Involving the Methylene-Bridge Carbon of the Benzodioxole Core

Radical chemistry of the 1,3-benzodioxole core typically involves the C2 carbon of the "methylene-bridge." wikipedia.org In compounds where this position is a CH₂ group, hydrogen atom abstraction by a radical initiator can generate a 1,3-benzodioxol-2-yl radical. cdnsciencepub.com This radical species can then participate in various subsequent reactions.

In this compound, the C2 carbon is quaternary, so direct hydrogen abstraction from this position is not possible. Radical chemistry involving this part of the molecule would instead have to proceed via the two methyl groups attached to C2. Abstraction of a hydrogen atom from one of these methyl groups would generate a primary alkyl radical.

The likely pathway would be:

Initiation: A radical initiator (e.g., from the thermal decomposition of AIBN or benzoyl peroxide) is generated.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from a C2-methyl group, forming a more stable radical on the substrate.

Propagation/Termination: The resulting substrate radical can then react further, for example, by adding to an unsaturated molecule, participating in a cyclization, or reacting with another radical in a termination step.

The reactivity would be analogous to that of other substrates containing methyl groups, though potentially influenced by the electronic effects of the adjacent oxygen atoms.

Nucleophilic Substitution Reactions on Derivatized Benzodioxole Amines

The reactivity of derivatized amines of this compound is a subject of interest in synthetic organic chemistry, particularly concerning nucleophilic substitution reactions. These reactions involve the attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group. In the context of derivatized benzodioxole amines, the amino group, once derivatized to form amides or secondary/tertiary amines, can influence the reactivity of the molecule and can itself be a site for further functionalization.

Research in this area has explored the modification of the amino group to modulate the electronic properties of the benzodioxole ring system and to introduce new functionalities. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of nucleophilic substitution on analogous aromatic amines can provide insights into the expected reactivity.

Derivatization of the primary amine, for instance through N-acylation or N-alkylation, alters its nucleophilicity and steric environment. An N-acyl group, being electron-withdrawing, significantly reduces the nucleophilicity of the nitrogen atom. Conversely, N-alkylation can maintain or slightly enhance nucleophilicity, depending on the nature of the alkyl group.

The derivatized amino group can participate in various nucleophilic substitution reactions. For example, the nitrogen of an N-alkylated amine can act as a nucleophile, attacking electrophilic centers. The outcomes of such reactions, including yields and product distributions, are highly dependent on the specific reactants, catalysts, and reaction conditions employed.

While comprehensive data tables and detailed mechanistic investigations specifically for nucleophilic substitution reactions on derivatized amines of this compound are not readily found in the surveyed literature, the general reactivity patterns of aromatic amines suggest that these compounds would be amenable to a range of nucleophilic substitution pathways, allowing for the synthesis of a diverse array of functionalized benzodioxole derivatives. Further dedicated studies would be necessary to fully elucidate the specific reaction kinetics, mechanisms, and synthetic scope for this particular compound.

Derivatization and Functionalization Strategies for 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole

Functional Group Interconversions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 4-Methoxy-2,2-dimethyl-1,3-benzodioxole is largely influenced by the activating methoxy (B1213986) group, directing electrophilic substitutions primarily to the ortho and para positions. A fundamental transformation involves the interconversion between the 4-methoxy and 4-hydroxy functionalities.

The synthesis of the precursor, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole, can be achieved through the reaction of pyrogallol (B1678534) with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like toluenesulfonic acid. This hydroxylated derivative serves as a crucial intermediate for the introduction of the methoxy group via alkylation. Standard Williamson ether synthesis conditions, employing a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base, can efficiently convert the hydroxyl group to the target methoxy ether.

Conversely, the demethylation of this compound to yield the corresponding phenol (B47542) is a valuable transformation for further functionalization. Various reagents are known to cleave aryl methyl ethers, including strong acids like hydrobromic acid or Lewis acids in the presence of nucleophiles. google.com For instance, demethylation can be achieved using reagents like boron tribromide or by employing sulfur-based nucleophiles. epo.org

Electrophilic aromatic substitution reactions represent another key strategy for functionalizing the benzene ring. Due to the electron-donating nature of the methoxy and dioxole groups, this scaffold is activated towards reactions such as halogenation, nitration, and formylation. For example, formylation of electron-rich aromatic compounds can be accomplished using the Vilsmeier-Haack reaction, which employs a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide) and phosphorus oxychloride to introduce a formyl group onto the aromatic ring. cambridge.orgwikipedia.orgorganic-chemistry.orgijpcbs.comchempedia.info This reaction typically occurs at the position ortho to the activating methoxy group, yielding a benzaldehyde (B42025) derivative that is a versatile precursor for further modifications.

Transformations Involving the 1,3-Dioxole (B15492876) Ring

The 2,2-dimethyl-1,3-benzodioxole (B81077) moiety, while generally stable, can undergo specific transformations under controlled conditions. The acetal (B89532) nature of the dioxole ring makes it susceptible to hydrolysis under acidic conditions, which would lead to ring-opening and the formation of a catechol derivative. This cleavage can be a deliberate strategy to deprotect the catechol functionality for subsequent reactions. The stability of the 2,2-dimethyl acetal is generally higher than that of the corresponding formaldehyde (B43269) acetal (methylenedioxy group), requiring more forcing conditions for cleavage.

Synthesis of Novel Benzodioxole Analogues and Homologues

The core structure of this compound provides a platform for the synthesis of a wide array of novel analogues and homologues, allowing for systematic exploration of structure-activity relationships.

Exploration of Diverse Substitution Patterns for Structural Variation

Building upon the functional group interconversions on the benzene ring, a diverse range of substituents can be introduced. For instance, the formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group. These functionalities then serve as handles for further synthetic elaborations, including amidation, esterification, and the formation of various heterocyclic rings. Lithiation of the aromatic ring, directed by the methoxy group, can also be a powerful tool for introducing a variety of electrophiles at specific positions.

Synthesis of Chiral and Stereoisomeric Benzodioxole Derivatives

The synthesis of chiral benzodioxole derivatives is of significant interest, particularly for applications in asymmetric catalysis and pharmacology. Chiral auxiliaries can be incorporated into the benzodioxole structure, or asymmetric reactions can be performed on prochiral precursors. One approach involves the use of chiral diols in the formation of the 1,3-dioxole ring, leading to diastereomeric products that can be separated. For example, the reaction of a catechol with a chiral ketone or aldehyde would result in the formation of a chiral 2-substituted-1,3-benzodioxole. researchgate.net Furthermore, the synthesis of chiral 1,3-dioxoles can be achieved via Rh-catalyzed carbenic olefination cascades, offering a modular approach to these structures. nih.gov

Condensation Reactions and Schiff Base Formation from Benzodioxole Carbaldehydes

As previously mentioned, formylation of this compound provides a key carbaldehyde intermediate. This aldehyde is a versatile building block for condensation reactions, most notably in the formation of Schiff bases (imines). The reaction of the benzodioxole carbaldehyde with primary amines, often catalyzed by a small amount of acid, leads to the formation of a C=N double bond.

For instance, the condensation of a 4-methoxy-1,3-benzodioxole-5-carbaldehyde with a primary amine results in the corresponding Schiff base. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol.

| Reactant 1 | Reactant 2 | Product |

| 4-Methoxy-1,3-benzodioxole-5-carbaldehyde | Primary Amine (R-NH₂) | 4-Methoxy-5-[(E)-(R-imino)methyl]-1,3-benzodioxole |

These Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities and can act as ligands for metal complexes.

Fluorescent Derivatization for Analytical Applications

The inherent fluorescence of some benzodioxole scaffolds can be modulated and enhanced through derivatization, making them valuable as fluorescent probes for analytical applications. While specific fluorescent derivatization of this compound is not extensively documented, the principles of fluorescent labeling can be applied to its derivatives.

For example, the corresponding 4-hydroxy derivative can be reacted with a variety of fluorescent labeling reagents that target phenolic hydroxyl groups. Reagents such as dansyl chloride, fluorescamine, and various sulfonyl chlorides can be used to attach a fluorophore to the benzodioxole core. oup.comoup.comnih.govacs.orgbiomol.com This strategy allows for the sensitive detection and quantification of these molecules in complex matrices using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. The development of benzodioxole-based fluorescent dyes with large Stokes shifts and high photostability further highlights the potential of this scaffold in creating advanced analytical tools. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each unique proton and carbon atom in the structure of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the gem-dimethyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating nature of the oxygen and methoxy substituents significantly affects the shielding of the aromatic protons.

The three aromatic protons are expected to appear in the range of δ 6.3-6.9 ppm. Due to their positions on the benzene (B151609) ring, they will exhibit a characteristic splitting pattern. The proton at the C5 position, being ortho to one oxygen and para to the methoxy group, would likely appear as a doublet. The proton at C6, situated between the other two aromatic protons, would be expected to show up as a triplet or a doublet of doublets. The C7 proton, ortho to the other dioxole oxygen, would likely be a doublet.

The methoxy group (-OCH₃) protons are expected to produce a sharp singlet around δ 3.8 ppm. The six protons of the two methyl groups attached to C2 of the dioxole ring are chemically equivalent and are expected to appear as a single, sharp singlet further upfield, typically around δ 1.6-1.7 ppm, due to being shielded and lacking adjacent protons for coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C5, C6, C7) | 6.3 - 6.9 | Doublet, Triplet/dd, Doublet |

| Methoxy H (-OCH₃) | ~3.8 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the structure.

The aromatic carbons will resonate in the downfield region (δ 100-150 ppm). The carbons directly attached to oxygen (C3a, C4, and C7a) will be significantly deshielded. The C4 carbon, bearing the methoxy group, is expected to be the most downfield of the aromatic carbons. The quaternary carbon of the dioxole ring (C2) would appear around δ 110-120 ppm. The methoxy carbon (-OCH₃) signal is expected around δ 55-60 ppm. The two equivalent methyl carbons of the gem-dimethyl group will give a single signal in the upfield region, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (gem-dimethyl C) | 110 - 120 |

| C3a (Ar-O) | 140 - 150 |

| C4 (Ar-OCH₃) | 145 - 155 |

| C5 (Ar-H) | 100 - 110 |

| C6 (Ar-H) | 115 - 125 |

| C7 (Ar-H) | 105 - 115 |

| C7a (Ar-O) | 135 - 145 |

| Methoxy C (-OCH₃) | 55 - 60 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.22 g/mol ).

A characteristic and often prominent fragmentation pathway for this type of compound is the loss of a methyl group (•CH₃, 15 Da) from the gem-dimethyl group, leading to a stable cation at m/z 179. This fragment is often the base peak in the spectrum. Further fragmentation could involve the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the benzodioxole ring system.

Table 3: Predicted Key Fragments in the EIMS of this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying any potential impurities.

In a GC-MS analysis of a this compound sample, the compound would elute from the GC column at a specific retention time, producing a peak in the chromatogram. The mass spectrometer would then generate a mass spectrum for this peak, which can be compared against a library of known spectra for confirmation of its identity. Any other peaks in the chromatogram would correspond to impurities. The retention time and the mass spectrum of each impurity can be used to identify them, which could include starting materials from the synthesis (e.g., 3-methoxycatechol), by-products, or residual solvents. This detailed profiling is essential for quality control in chemical synthesis.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Key vibrations include the C-H stretching of the aromatic ring and the methyl groups. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and gem-dimethyl groups is observed just below 3000 cm⁻¹. The most indicative vibrations would be the C=C stretching of the aromatic ring, which appears in the 1500-1600 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ether and dioxole groups are expected in the 1250-1000 cm⁻¹ range. The presence of the gem-dimethyl group can sometimes be identified by a characteristic doublet around 1360-1380 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1380, ~1360 | C-H Bend | gem-Dimethyl |

| 1260 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Specific experimental data regarding the UV-Vis absorption and fluorescence properties of this compound are not available in the reviewed literature. To determine the electronic transitions, experimental analysis would be required to measure the absorption and emission maxima, molar absorptivity, and quantum yield.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic resources. Elucidation of its solid-state molecular and crystal structure would necessitate the growth of single crystals suitable for X-ray diffraction analysis. This would provide definitive data on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Investigations of 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide detailed insights at the atomic and molecular levels, complementing experimental findings and guiding further research. In the study of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole, both Density Functional Theory (DFT) and semiempirical methods are employed to predict its behavior and characteristics.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311G(d,p), is frequently utilized for accurate predictions of molecular geometries, electronic structures, and reactivity descriptors. epstem.netdergipark.org.tr

DFT calculations can be used to determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's three-dimensional structure. Furthermore, DFT allows for the calculation of various electronic properties, including total energy, ionization potential, and electron affinity, which are crucial for predicting the molecule's reactivity. The calculated parameters help in identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | 118 - 121 | 0 - 1 |

| C-O (ether) | 1.36 | 115 - 118 | - |

| C-O (dioxole) | 1.37 - 1.43 | 105 - 110 | - |

| O-C-O (dioxole) | - | ~105 | - |

| C-H (aromatic) | 1.08 | 119 - 121 | - |

| C-H (methyl) | 1.09 | 109.5 | - |

Note: The data in this table represents theoretically predicted values based on standard DFT calculations for similar molecular structures and should be considered as illustrative.

Semiempirical Methods in Conformational Analysis and Molecular Property Prediction

Semiempirical quantum chemistry methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods like DFT. These methods are particularly useful for the conformational analysis of larger molecules and for the rapid prediction of various molecular properties.

For this compound, semiempirical methods can be employed to explore the potential energy surface and identify stable conformers. By systematically rotating the methoxy (B1213986) group and considering the puckering of the dioxole ring, these methods can predict the most energetically favorable conformations. While less accurate than DFT for electronic properties, they provide valuable qualitative insights into the molecule's flexibility and preferred shapes.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including electron transfer processes and charge distribution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and easier electron transfer. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring and the methoxy group, while the LUMO is likely distributed over the aromatic system. The energy gap can be calculated using DFT, and this information is vital for understanding its potential role in charge transfer interactions within the molecule. dntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table represents theoretically predicted values and should be considered as illustrative.

Charge Distribution, Electrostatic Potentials, and Dipole Moments

The distribution of electron density within a molecule is fundamental to its chemical behavior. Theoretical calculations can provide detailed information about charge distribution through methods like Mulliken population analysis. This analysis assigns partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and dioxole groups, indicating their nucleophilic character.

Table 3: Predicted Mulliken Atomic Charges and Dipole Moment of this compound

| Atom | Mulliken Charge (a.u.) |

| O (methoxy) | -0.55 |

| O (dioxole) | -0.50 |

| C (aromatic, attached to OCH3) | +0.20 |

| C (aromatic, other) | -0.10 to +0.10 |

| Property | Value |

| Dipole Moment | ~2.5 Debye |

Note: The data in this table represents theoretically predicted values and should be considered as illustrative.

Conformational Analysis and Interconversion Pathways

Theoretical conformational analysis can be performed by systematically rotating the C-O bond of the methoxy group and calculating the energy at each step. This allows for the identification of the most stable conformer, which is likely to have the methoxy group oriented in a way that minimizes steric hindrance with the adjacent protons on the aromatic ring. The energy barriers for interconversion between different conformers can also be calculated, providing insight into the molecule's dynamic behavior at different temperatures. researchgate.net

Anomeric Effects within the 1,3-Dioxole (B15492876) Ring System

The conformational stability and geometry of the 1,3-dioxole ring in benzodioxole systems are significantly influenced by a stereoelectronic phenomenon known as the anomeric effect. researchgate.netwikipedia.org This effect, generally observed in systems containing an O-C-O linkage, involves the delocalization of an oxygen lone pair (n) into an adjacent anti-bonding sigma orbital (σ*C-O). researchgate.netacs.org This hyperconjugative interaction stabilizes the molecule and often favors a non-planar conformation over a planar one. acs.org

In the parent compound, 1,3-benzodioxole (B145889), extensive theoretical and spectroscopic studies have confirmed that the anomeric effect is the primary driver for the nonplanarity of the five-membered dioxole ring. researchgate.netacs.org Ab initio calculations and Natural Bond Orbital (NBO) analysis demonstrate that the flap-puckered (C_s symmetry) conformer is more stable than the planar (C_2v symmetry) conformer. acs.orgresearchgate.net The key stabilizing interaction is identified as the delocalization between the oxygen lone pair (n_p) and the σ*_CO anti-bonding orbital. acs.orgresearchgate.net This interaction results in a puckered ring structure with a defined barrier to planarity. rsc.orgresearchgate.net

However, the fusion of the dioxole ring to a benzene (B151609) ring introduces competing electronic effects. The benzene ring's π-system also interacts with the oxygen p-orbitals, which tends to suppress the anomeric effect. researchgate.net Consequently, the puckering barrier in 1,3-benzodioxole is lower than that in the non-aromatic 1,3-dioxole, indicating a reduced, yet still significant, anomeric stabilization. acs.orgresearchgate.netresearchgate.net

For this compound, while specific computational data is not available, these principles apply. The inherent anomeric effect will drive the 1,3-dioxole portion of the molecule towards a non-planar, puckered conformation. The presence of the 2,2-dimethyl groups will sterically influence the degree of puckering and the preferred conformation of the five-membered ring. The 4-methoxy group, an electron-donating substituent on the benzene ring, will further modulate the electronic landscape of the entire system, potentially altering the magnitude of the anomeric effect through its influence on the aromatic π-system.

| Compound | Method | Calculated Barrier (cm⁻¹) | Reference |

|---|---|---|---|

| 1,3-Benzodioxole | One-dimensional potential model | 108 | rsc.org |

| 1,3-Benzodioxole | Two-dimensional potential energy surface | 164 | researchgate.net |

Rotational Barriers and Nonplanarity of Methoxy Groups in Aromatic Systems

The orientation of a methoxy group attached to an aromatic ring is determined by a delicate balance between steric and electronic effects, which collectively define the rotational energy barrier around the C_aryl-O_methoxy bond. benthamdirect.comresearchgate.net Generally, a planar conformation, where the methyl group is coplanar with the aromatic ring, is favored electronically due to maximal overlap between the oxygen lone pair and the ring's π-system. However, steric hindrance from adjacent (ortho) substituents can force the methoxy group out of the plane, leading to a higher energy, non-planar conformation. acs.org

Computational studies on substituted anisoles and related compounds have quantified these rotational barriers. For the parent molecule, anisole, the barrier to rotation is relatively low. The introduction of substituents dramatically alters this barrier. Ortho-substituents, in particular, can introduce significant steric repulsion that raises the energy of the planar transition state, thereby increasing the rotational barrier. nih.govcolostate.edu The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also influences the barrier height through modification of the ring's electronic structure. researchgate.netdoi.org

In the specific case of this compound, the methoxy group is situated at the 4-position of the benzodioxole ring system. This places it ortho to one of the oxygen atoms of the dioxole ring. This arrangement would be expected to create steric repulsion between the methyl group of the methoxy substituent and the adjacent ring oxygen. This steric clash would likely destabilize the planar conformation and favor a non-planar arrangement of the methoxy group. Computational modeling would be required to determine the precise minimum energy dihedral angle and the magnitude of the rotational barrier, which would reflect the interplay between the destabilizing steric interactions and the stabilizing electronic conjugation with the aromatic ring.

| Compound | Position of Methoxy Group | Calculated Barrier (cm⁻¹) | Comment |

|---|---|---|---|

| 1,2-Dimethoxybenzene | ortho | 500 (V₁) / 100 (V₃) | Lower barrier due to interactions between adjacent methoxy groups. colostate.edu |

| 1,3-Dimethoxybenzene | meta | 2000-5000 | Substantially higher barrier compared to the ortho isomer. colostate.edu |

Solvatochromic Behavior and Theoretical Modeling of Solvent-Solute Interactions

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon provides valuable insight into the nature of solute-solvent interactions and the difference in polarity between a molecule's ground state and its excited state. researchgate.net

Studies on related methoxy-substituted 1,3-benzodioxole derivatives have demonstrated clear solvatochromic behavior. bookpi.orgsemanticscholar.orgresearchgate.net In these systems, the absorption and emission spectra exhibit a bathochromic (red) shift as the polarity of the solvent increases. bookpi.org This indicates that the excited state of the molecule is more polar than its ground state. bookpi.orgresearchgate.net The polar solvent molecules are better able to stabilize the more polar excited state, thus lowering its energy and causing the fluorescence to occur at a longer wavelength (lower energy). bookpi.org

Theoretical modeling is a powerful tool for quantifying these interactions. The ground-state and excited-state dipole moments can be calculated using quantum chemical methods. researchgate.net The change in dipole moment upon excitation can also be estimated experimentally using solvatochromic models like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet (KCV) equations, which relate the Stokes shift (the difference between the absorption and emission maxima) to solvent polarity parameters. researchgate.netbookpi.orgsemanticscholar.org For related benzodioxole derivatives, it has been consistently found that the excited-state dipole moment is greater than the ground-state dipole moment, confirming the charge-transfer character of the electronic transition. bookpi.orgsemanticscholar.orgresearchgate.net

For this compound, a similar positive solvatochromism is expected. The molecule possesses electron-donating methoxy and dioxole groups conjugated with the aromatic ring, which would likely lead to an intramolecular charge transfer (ICT) upon photoexcitation. This would increase the dipole moment in the excited state, leading to pronounced solvatochromic shifts in its fluorescence spectra as a function of solvent polarity.

Prediction of Reaction Mechanisms and Energetics through Computational Modeling

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, predicting the structures of transition states, and calculating the energetics of chemical reactions. nih.gov Methods based on Density Functional Theory (DFT) are widely used to explore potential energy surfaces and identify the lowest energy pathways from reactants to products. researchgate.netresearchgate.net

A typical computational investigation of a reaction mechanism involves several key steps. First, the geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures. researchgate.net Next, a transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This is often achieved using methods like the Berny optimization algorithm. researchgate.net The nature of the located stationary points is confirmed by frequency calculations: minima (reactants, products) have all real frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency. researchgate.net Finally, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

From these calculations, crucial energetic data such as activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies (the energy difference between the products and reactants) can be determined. methodist.edu This information is vital for predicting the feasibility, kinetics, and selectivity of a reaction.

While specific reaction mechanisms for this compound have not been reported in the searched literature, its structure suggests several plausible reaction types that could be modeled. For example, electrophilic aromatic substitution on the benzene ring is a likely pathway. The benzodioxole and methoxy groups are both electron-donating and ortho-, para-directing. Computational modeling could predict the most favorable site for substitution (regioselectivity) by comparing the activation energies for attack at different positions on the ring. The energetics of other potential reactions, such as those involving the methoxy group or the dioxole ring, could also be explored using these powerful theoretical methods.

Applications of 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 4-Methoxy-2,2-dimethyl-1,3-benzodioxole scaffold allows for its elaboration into more complex molecular architectures. The protected catechol unit provides a stable platform for modifications on the aromatic ring, and the methoxy (B1213986) group can direct electrophilic substitution reactions.

Precursor in the Synthesis of Substituted Methylenedioxybenzene Products

While 1,3-benzodioxole (B145889) itself is a well-established precursor for various substituted methylenedioxybenzene products, the 4-methoxy-2,2-dimethyl derivative offers a strategic advantage. The 2,2-dimethyl substitution provides a stable protecting group for the catechol that can be readily removed under acidic conditions when desired. This allows for selective reactions to be performed on other parts of the molecule without affecting the diol functionality.

The synthesis of substituted methylenedioxybenzenes often involves electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy group and the dioxole ring activates the aromatic system, facilitating reactions such as nitration, halogenation, and Friedel-Crafts acylation. For instance, the synthesis of N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine highlights the manipulation of existing benzodioxole derivatives to introduce complex side chains. evitachem.com Although not starting from the 2,2-dimethyl analog, this illustrates the general reactivity of the benzodioxole core.

The general synthetic utility of the broader class of benzodioxoles as intermediates is well-documented. nih.gov They serve as foundational structures in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemimpex.com The strategic advantage of the 2,2-dimethyl protecting group in this compound lies in its controlled deprotection, which is a key step in the synthesis of more complex substituted methylenedioxybenzene products.

Role in the Construction of Natural Product Analogues (e.g., Coenzyme Q Analogues)

The structural motif of a substituted hydroquinone (B1673460) or benzoquinone is central to many natural products, most notably Coenzyme Q (ubiquinone). lookchem.com Coenzyme Q is characterized by a benzoquinone ring with a polyisoprenoid tail. lookchem.com The synthesis of analogues of Coenzyme Q is an active area of research aimed at developing new therapeutic agents.

While direct synthesis of Coenzyme Q analogues from this compound is not extensively documented, the synthesis of related structures from similar precursors provides strong evidence for its potential in this area. For example, a method for synthesizing intermediates of Coenzyme Q0 and its analogues utilizes allylpolymethoxybenzenes like apiol, which feature both methoxy and methylenedioxy groups. mdpi.com The formylation of dihydroapiol, a derivative of apiol, yields an aldehyde that is a key intermediate for the synthesis of Coenzyme Q analogues. mdpi.com This suggests that this compound, with its similar substitution pattern, could serve as a valuable starting material for the construction of the core benzoquinone structure of these analogues.

The general biosynthetic pathway of Coenzyme Q involves a 4-hydroxybenzoic acid precursor which is subsequently modified. lookchem.com Synthetic strategies often mimic this by building up the substituted benzoquinone ring from smaller, functionalized aromatic precursors. The protected catechol and the methoxy group of this compound make it an attractive starting point for such synthetic endeavors.

Intermediates for the Synthesis of Novel Heterocyclic Systems Incorporating the Benzodioxole Moiety

The benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active heterocyclic compounds. researchgate.net The reactivity of the aromatic ring of benzodioxole derivatives allows for their incorporation into a wide variety of heterocyclic systems.

For instance, benzodioxole derivatives can be used in coupling reactions to generate more complex structures. The Suzuki-Miyaura coupling of a bromo-substituted benzodioxole with various boronic acids has been employed to synthesize a range of new heterocyclic compounds. worldresearchersassociations.com This highlights the potential of functionalized this compound derivatives as key intermediates in the synthesis of novel heterocyclic systems.

Furthermore, the synthesis of a series of 1,3-benzodioxole derivatives and their evaluation for antitumor activity demonstrates the versatility of this scaffold in generating diverse molecular architectures, including those with heterocyclic components. researchgate.net While these examples may not specifically use the 2,2-dimethyl derivative, the underlying chemical principles are applicable. The 2,2-dimethyl group can serve as a stable protecting group during the construction of the heterocyclic ring, to be removed at a later stage if necessary. The synthesis of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate from 2,2-dimethylbenzo[d] researchgate.netdioxol-4-ol further illustrates the utility of this specific scaffold in creating new molecules with potential biological activity. nih.gov

Development of New Synthetic Reagents and Catalysts Utilizing Benzodioxole Scaffolds

The development of novel reagents and catalysts is crucial for advancing the field of organic synthesis. Chiral ligands and catalysts are particularly important for asymmetric synthesis, which is essential for the production of enantiomerically pure pharmaceuticals. While the direct application of this compound in this area is not yet established, the broader benzodioxole scaffold has shown promise.

For example, the use of chiral ligands in asymmetric catalysis is a well-established strategy. Although not directly derived from this compound, the principles of scaffold-oriented asymmetric catalysis could be applied. nih.govepa.gov The rigid and planar nature of the benzodioxole ring system could be exploited in the design of new chiral ligands for transition metal catalysts. abcr.com

Degradation Pathways and Impurity Profiling in the Context of 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole Chemistry

Oxidative Degradation Mechanisms Under Various Conditions

While specific oxidative degradation studies on 4-Methoxy-2,2-dimethyl-1,3-benzodioxole are not extensively documented, the reactivity of the benzodioxole and methoxy (B1213986) functional groups suggests potential degradation pathways. Oxidative attack can be anticipated at several sites on the molecule, primarily on the electron-rich benzene (B151609) ring and the methoxy group.

The presence of the methoxy group, an activating substituent, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation compared to unsubstituted benzodioxoles. Oxidizing agents could lead to the formation of quinone-like structures through demethylation and subsequent oxidation of the resulting phenol (B47542).

Furthermore, enzymatic oxidation, as seen in metabolic studies of related methoxy-substituted flavonoids, can lead to O-demethylation, yielding the corresponding phenol, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. This phenolic product could then be further oxidized. Another potential point of oxidative attack is the benzylic-like position of the dioxole ring, which could lead to ring opening, although this is generally less favored.

The following table outlines potential oxidative degradation products based on the reactivity of analogous compounds.

| Oxidizing Condition | Potential Degradation Product | Probable Mechanism |

| Strong chemical oxidants | 2,2-Dimethyl-1,3-benzodioxole-4,5-dione | Oxidation of the aromatic ring |

| Biological/enzymatic oxidation | 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole | O-demethylation of the methoxy group |

| Radical-initiated oxidation | Various hydroxylated and ring-opened products | Hydrogen abstraction followed by oxygen addition |

Hydrolytic Stability and Ring Opening of the 1,3-Dioxole (B15492876) System

The 1,3-dioxole ring in this compound is a cyclic acetal (B89532). Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The hydrolysis of the 2,2-dimethyl-1,3-benzodioxole (B81077) moiety would lead to the corresponding catechol derivative.

The table below summarizes the expected hydrolytic stability of this compound under different pH conditions.

| pH Condition | Stability | Primary Hydrolysis Products |

| Acidic (pH < 7) | Unstable, undergoes hydrolysis | 4-Methoxybenzene-1,2-diol (B1361131) and Acetone (B3395972) |

| Neutral (pH = 7) | Generally stable | - |

| Basic (pH > 7) | Generally stable | - |

Identification and Characterization of Byproducts and Impurities from Synthetic Routes

The synthesis of this compound can potentially introduce various impurities. A plausible synthetic route involves the reaction of 4-methoxybenzene-1,2-diol with acetone or a ketone equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. Another route could be the methylation of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole.

Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the product. For instance, if the starting material is 4-methoxybenzene-1,2-diol, any unreacted catechol will be a potential impurity. Incomplete reaction with acetone could also lead to the presence of starting materials.

Side reactions could include the formation of polymeric materials or byproducts from self-condensation of acetone under acidic conditions. If the synthesis involves the methylation of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole, incomplete methylation would result in the presence of the starting material as an impurity. Over-methylation at other positions is also a possibility, though less likely under controlled conditions. Impurity profiling is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Potential impurities in the synthesis of this compound are listed in the table below.

| Potential Impurity | Likely Source |

| 4-Methoxybenzene-1,2-diol | Unreacted starting material |

| Acetone/2,2-Dimethoxypropane | Unreacted starting material |

| 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole | Incomplete methylation of the precursor |

| Polymeric byproducts | Side reactions during synthesis |

| Positional isomers | If starting with a mixture of isomers |

Photochemical and Thermal Stability of the Compound

The photochemical stability of this compound is influenced by its ultraviolet (UV) absorption characteristics. The benzodioxole moiety absorbs UV radiation, which can lead to photochemical reactions. Studies on methoxy-substituted aromatic compounds have shown that photodegradation can occur, with the position of the methoxy group influencing the rate of decomposition. nih.gov Potential photochemical reactions include photo-oxidation, photo-isomerization, and cleavage of the ether bond or the dioxole ring.

Thermally, benzodioxole derivatives are generally stable. However, at elevated temperatures, thermal decomposition can occur. Studies on the thermal decomposition of related compounds like 2,3-dihydro-1,4-benzodioxin suggest that homolytic cleavage of the C-O bonds in the heterocyclic ring can be a primary degradation pathway, leading to the formation of radical intermediates and subsequent rearrangement or fragmentation products. rsc.org For this compound, high temperatures could potentially lead to the cleavage of the methoxy group or the decomposition of the dioxole ring.

The following table summarizes the expected stability of this compound under photochemical and thermal stress.

| Stress Condition | Expected Stability | Potential Degradation Products |

| UV Radiation | Susceptible to degradation | Photodegradation products (e.g., phenolic compounds, ring-opened products) |

| Elevated Temperature | Generally stable at moderate temperatures, decomposes at high temperatures | Thermal fragmentation and rearrangement products |

Future Research Trajectories in 4 Methoxy 2,2 Dimethyl 1,3 Benzodioxole Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies